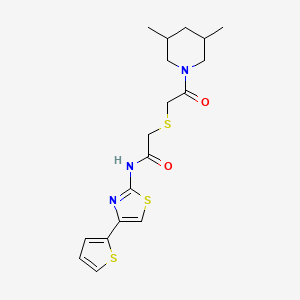

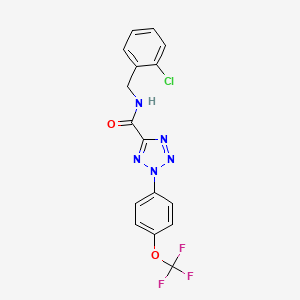

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

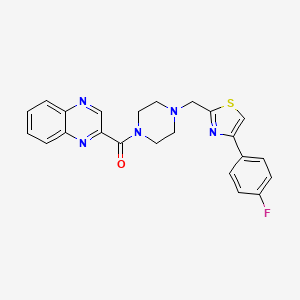

This compound contains several structural components including a pyrazole ring, a pyridine ring, an imidazole ring, and a sulfonamide group . Pyrazole and pyridine are both aromatic heterocyclic compounds, with pyrazole containing two nitrogen atoms in the five-membered ring, and pyridine containing one nitrogen atom in the six-membered ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Sulfonamides are a group of compounds containing a sulfur atom, two oxygen atoms, and a nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring might be formed through a reaction known as a Knorr pyrazole synthesis, which involves the condensation of a 1,3-diketone with a hydrazine . The imidazole ring could be formed through a reaction known as the Debus-Radziszewski imidazole synthesis . The sulfonamide group could be introduced through a reaction with a sulfonyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The pyrazole and imidazole rings are both aromatic and planar, while the pyridine ring is also aromatic but may be slightly distorted due to the presence of the nitrogen atom . The sulfonamide group is likely to be in a tetrahedral configuration .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the pyridine ring could undergo electrophilic substitution reactions, while the pyrazole ring could undergo reactions at the nitrogen atoms . The sulfonamide group could potentially be hydrolyzed to form a sulfonic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, it is likely to be a solid at room temperature, and its solubility in water would depend on the presence of polar groups . It might have a relatively high melting point due to the presence of the aromatic rings .科学的研究の応用

Synthesis and Antibacterial Evaluation

Researchers have been developing new heterocyclic compounds containing a sulfonamido moiety aimed at antibacterial applications. A study detailed the synthesis of various pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine derivatives from a precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate. These compounds were evaluated for their antibacterial activity, with eight compounds showing high activities, indicating their potential as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Polarographic Study

Another aspect of research involves the electrochemical study of alkyl imidazolyl sulfoxides and sulfides. A specific study investigated the polarographic behavior of certain sulfoxide and sulfide derivatives, revealing insights into their reduction mechanisms in aqueous ethanol, which is crucial for understanding their reactivity and potential applications in chemical synthesis (Johansson & Wendsjö, 1983).

Biological Active Sulfonamide-based Hybrid Compounds

The development of sulfonamide hybrids for pharmacological uses is a significant area of research. One review highlighted recent advances in the design and development of two-component sulfonamide hybrids, showcasing the synthesis and biological activity of hybrids incorporating various organic compounds. These compounds have shown a wide range of activities, including antibacterial, anti-carbonic anhydrase, and antitumor, demonstrating the versatility of sulfonamide hybrids in drug development (Ghomashi et al., 2022).

Synthesis, Antimicrobial, and Antioxidant Activities

The synthesis of sulfonamides from Ampyrone with different benzene sulfonyl chlorides has been studied, resulting in compounds with significant antimicrobial and antioxidant activities. This research underscores the potential of sulfonamide derivatives in developing new antimicrobial and antioxidant agents, highlighting the importance of structural variation in enhancing biological activity (Badgujar, More, & Meshram, 2018).

作用機序

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to describe its mode of action. Based on its structural features, it may bind to its target(s) and modulate their activity, leading to downstream effects .

Pharmacokinetics

Its chemical properties such as molecular weight (17321), density (111±01 g/cm3), melting point (245 °C), and boiling point (122 °C) can provide some insights into its potential pharmacokinetic behavior .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of information about its targets and mode of action, it’s difficult to predict its specific effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, its boiling point suggests that it may be stable at physiological temperatures . .

将来の方向性

特性

IUPAC Name |

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-1-propan-2-ylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O2S/c1-13(2)23-11-18(20-12-23)27(25,26)21-10-8-16-14(3)22-24(15(16)4)17-7-5-6-9-19-17/h5-7,9,11-13,21H,8,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFPLQZIWSHGFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=CN(C=N3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2831549.png)

![3-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2831558.png)

![6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2831562.png)

![(2-Methylphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2831564.png)

![(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2831566.png)

![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2831569.png)